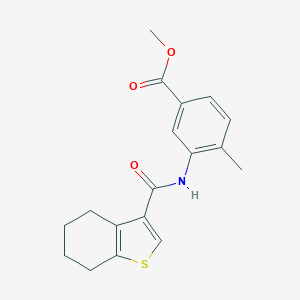![molecular formula C19H21ClN4O3S B213990 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213990.png)
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiophene ring, a furan ring, and a pyrazole ring, each contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their functionalization and coupling with the pyrazole derivative. Common reagents used in these reactions include organolithium reagents, halogenating agents, and coupling catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-3-carboxamide
Uniqueness
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H21ClN4O3S |
|---|---|
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3S/c1-5-13-11(4)28-19(15(13)17(21)25)22-18(26)14-7-6-12(27-14)8-24-10(3)16(20)9(2)23-24/h6-7H,5,8H2,1-4H3,(H2,21,25)(H,22,26) |
InChI-Schlüssel |
RLCIYUBWJHYMHS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)C |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-DICHLOROPHENYL)-N'-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]UREA](/img/structure/B213908.png)









![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B213927.png)
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)

![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
